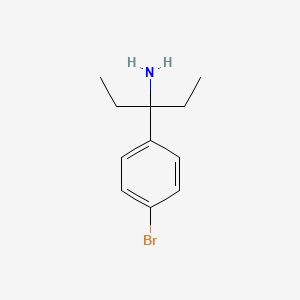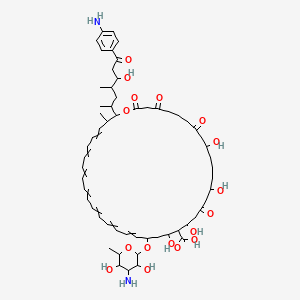![molecular formula C26H32F2 B12298899 Rel-4'-((1r,1'r,4R,4'R)-4'-ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1'-biphenyl](/img/structure/B12298899.png)
Rel-4'-((1r,1'r,4R,4'R)-4'-ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-4’-((1r,1’r,4R,4’R)-4’-ethyl-[1,1’-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes a biphenyl core substituted with difluoro groups and a cyclohexane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-4’-((1r,1’r,4R,4’R)-4’-ethyl-[1,1’-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1’-biphenyl typically involves multiple steps, including the formation of the biphenyl core, introduction of the difluoro groups, and attachment of the cyclohexane moiety. Common synthetic routes may involve:
Formation of Biphenyl Core: This step often involves the coupling of two benzene rings through a palladium-catalyzed Suzuki coupling reaction.
Introduction of Difluoro Groups: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of Cyclohexane Moiety: The cyclohexane group can be introduced through a Friedel-Crafts alkylation reaction using cyclohexyl halides and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Rel-4’-((1r,1’r,4R,4’R)-4’-ethyl-[1,1’-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide to replace specific substituents on the biphenyl core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the biphenyl core.
Scientific Research Applications
Rel-4’-((1r,1’r,4R,4’R)-4’-ethyl-[1,1’-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Rel-4’-((1r,1’r,4R,4’R)-4’-ethyl-[1,1’-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Rel-4’-((1r,1’r,4R,4’R)-4’-ethyl-[1,1’-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1’-biphenyl can be compared with other similar compounds, such as:
- Rel-(1r,1’s,4R,4’R)-4-(4-fluorophenyl)-4’-propyl-1,1’-bi(cyclohexane)
- Rel-(1r,1’s,4R,4’R)-4-(4-fluorophenyl)-4’-pentyl-1,1’-bi(cyclohexane)
These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity, physical properties, and potential applications. The unique combination of difluoro groups and the cyclohexane moiety in Rel-4’-((1r,1’r,4R,4’R)-4’-ethyl-[1,1’-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1’-biphenyl distinguishes it from its analogs and contributes to its specific properties and applications.
Properties
Molecular Formula |
C26H32F2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
4-[4-[4-(4-ethylcyclohexyl)cyclohexyl]phenyl]-1,2-difluorobenzene |
InChI |
InChI=1S/C26H32F2/c1-2-18-3-5-19(6-4-18)20-7-9-21(10-8-20)22-11-13-23(14-12-22)24-15-16-25(27)26(28)17-24/h11-21H,2-10H2,1H3 |
InChI Key |
MWTNHMQXSIWVJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Diaqua[(2S)-2-(hydroxy-|EO)butanedioato(2-)-|EO1]calcium](/img/structure/B12298847.png)


![9,9-Bis[4-[(4-ethenylphenyl)methoxy]phenyl]-N2,N7-di-1-naphthalenyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine](/img/structure/B12298869.png)
![tert-butyl 2-(6-ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B12298872.png)
![(T-4)-[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]zinc](/img/structure/B12298874.png)
![(2R,4S)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12298890.png)


![2-amino-N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B12298896.png)

![Sodium [1,1'-biphenyl]-4-sulfinate](/img/structure/B12298904.png)
